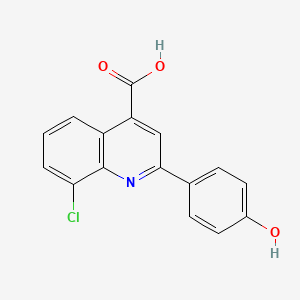

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine

Übersicht

Beschreibung

“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is primarily used as a hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It has been investigated for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors .

Synthesis Analysis

The synthesis of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” can be achieved from 4-Bromotriphenylamine and 4-Aminobiphenyl .Molecular Structure Analysis

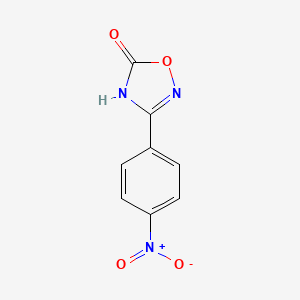

The molecular formula of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is C30H24N2 . The molecular weight is 412.52 .Chemical Reactions Analysis

“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” exhibits red-shifted absorption compared to their carbazole analogues .Physical And Chemical Properties Analysis

“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” has a boiling point of 593.2±43.0 °C (Predicted) and a density of 1.172±0.06 g/cm3 (Predicted) . It is soluble in chloroform, dichloromethane, and toluene .Wissenschaftliche Forschungsanwendungen

Applications in Materials Science and Organic Electronics

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine and related compounds have been extensively studied for their applications in materials science, particularly in the development of organic electronics. The compound's unique structural properties make it a suitable candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Plastic Scintillators : This compound is highlighted for its use in enhancing the scintillation properties of plastic scintillators based on polymethyl methacrylate, a crucial component in radiation detection technologies. The introduction of various luminescent dyes, including N-Biphenyl-4-yl derivatives, has shown to improve the efficiency and stability of these materials under thermal, light, and radiation-damage conditions (Salimgareeva & Kolesov, 2005).

OLED Applications : The compound has been identified as a potential material for OLED applications due to its ability to act as a luminescent activator. Studies suggest that incorporating such molecules into OLED structures could lead to improved electroluminescent properties and device performance, making them attractive for future developments in 'metal-free' infrared emitters and other optoelectronic devices (Squeo & Pasini, 2020).

Environmental Studies

The presence and impact of N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine derivatives in the environment, particularly in relation to persistent organic pollutants (POPs), have been subjects of investigation. These studies aim to understand the environmental distribution, bioaccumulation, and potential toxicological effects of such compounds.

- Presence in Australian Sewage Sludge : Research conducted on the occurrence of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) in sewage sludge from Australian wastewater treatment plants has revealed significant levels of these compounds. This work highlights the need for a thorough risk assessment of PBDEs when sewage sludge is used for land application, which indirectly relates to the environmental monitoring of related organic compounds (Clarke et al., 2008).

Organic Chemistry and Synthesis

The versatility of N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine in organic synthesis has been explored in various studies. Its structural properties make it a valuable scaffold for developing new chemical entities with potential applications in medicinal chemistry, materials science, and beyond.

- Synthetic Approaches : A recent review has summarized the synthetic strategies and applications of 1,4- and 1,5-benzodiazepines using o-phenylenediamine, demonstrating the compound's role in the synthesis of biologically active moieties. This research underscores the compound's significance in the pharmaceutical industry for the development of drugs with anticonvulsant, anti-anxiety, and sedative properties (Teli et al., 2023).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-N,4-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFGSBSRCFWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650639 | |

| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine | |

CAS RN |

880800-19-1 | |

| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)

![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)